

Technical Guide: 4-Iodo-1-methyl-1H-indazol-3-amine

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Compound of Interest

Compound Name: 4-Iodo-1-methyl-1H-indazol-3-amine

Cat. No.: B1356999

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CAS Number: 796967-84-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1-methyl-1H-indazol-3-amine is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is recognized as a "privileged structure," frequently appearing in compounds with a wide array of pharmacological activities. The 3-aminoindazole moiety, in particular, serves as an effective hinge-binding motif for various protein kinases, making it a valuable pharmacophore in the design of targeted therapeutics, especially in oncology.^{[1][2]}

This technical guide provides a comprehensive overview of **4-Iodo-1-methyl-1H-indazol-3-amine**, including its physicochemical properties, a plausible synthetic route, and its potential biological significance as a kinase inhibitor. Due to the limited publicly available data for this specific molecule, this guide leverages information from closely related analogues to provide a thorough and practical resource for researchers. The methodologies and data presented are drawn from established literature on the synthesis and biological evaluation of similar 3-aminoindazole derivatives.

Physicochemical Properties

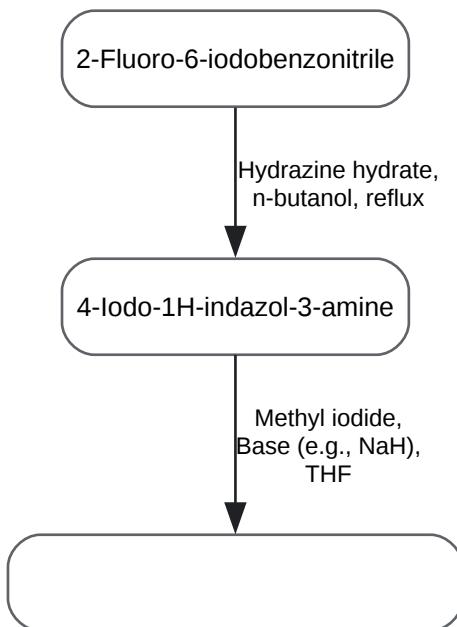
Specific experimental data for **4-*Iodo-1-methyl-1H-indazol-3-amine*** is not readily available in the public domain. The following table summarizes key physicochemical properties for the target compound and its close analogue, 4-*iodo-1H-indazol-3-amine*, to provide an estimation.

Property	Value (4- <i>Iodo-1-methyl-1H-indazol-3-amine</i>)	Value (4- <i>iodo-1H-indazol-3-amine</i>)	Data Source
CAS Number	796967-84-5	599191-73-8	Appretech Scientific Limited, Synblock
Molecular Formula	C ₈ H ₈ IN ₃	C ₇ H ₆ IN ₃	Calculated, Synblock
Molecular Weight	273.08 g/mol	259.05 g/mol	Calculated, Synblock
Boiling Point	Not available	452.2°C at 760 mmHg	Synblock (for 4- <i>iodo-1H-indazol-3-amine</i>)
Purity	Typically ≥98%	Typically ≥98%	Appretech Scientific Limited, Synblock

Synthesis

A specific, detailed experimental protocol for the synthesis of **4-*Iodo-1-methyl-1H-indazol-3-amine*** is not published. However, based on established synthetic methodologies for related indazole derivatives, a plausible multi-step synthesis is proposed below.[\[3\]](#)[\[4\]](#)

Proposed Synthetic Pathway



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Caption: Proposed synthetic workflow for **4-Iodo-1-methyl-1H-indazol-3-amine**.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Iodo-1H-indazol-3-amine

This step is adapted from the synthesis of structurally related 3-aminoindazoles from 2-fluorobenzonitrile precursors.[3]

- To a solution of 2-fluoro-6-iodobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (3.0-5.0 eq).
- Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- The product is expected to precipitate out of the solution. Collect the solid by filtration.
- Wash the solid with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.
- Dry the product under vacuum to yield 4-iodo-1H-indazol-3-amine.

Step 2: N-methylation to yield **4-Iodo-1-methyl-1H-indazol-3-amine**

This step is a standard N-alkylation of an indazole.

- Suspend sodium hydride (1.2 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen) at 0 °C.
- Add a solution of 4-iodo-1H-indazol-3-amine (1.0 eq) in anhydrous THF dropwise to the suspension.
- Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
- Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
- Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
- Carefully quench the reaction by the slow addition of water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **4-Iodo-1-methyl-1H-indazol-3-amine**.

Biological Activity and Potential Applications

While there is no specific biological data for **4-Iodo-1-methyl-1H-indazol-3-amine**, the 3-aminoindazole scaffold is a well-established kinase inhibitor motif. Derivatives have shown potent activity against various kinases implicated in cancer.

Potential as a BCR-ABL Inhibitor

A closely related compound, AKE-72, which features a 3-amino-1H-indazol-4-yl core, has been identified as a potent pan-BCR-ABL inhibitor, including activity against the T315I gatekeeper mutation that confers resistance to imatinib.^[5] This suggests that **4-Iodo-1-methyl-1H-indazol-3-amine** could also function as a kinase inhibitor within the same family.

Table of Biological Activity for AKE-72 (a 3-aminoindazole analogue)^[6]

Assay Type	Target/Cell Line	IC ₅₀ / GI ₅₀ (nM)
Enzymatic Assay	BCR-ABL (WT)	< 0.5
BCR-ABL (T315I)	9	
Cell-based Assay	K-562	< 10
Ba/F3 (BCR-ABL WT)	Data not specified	
Ba/F3 (T315I)	Data not specified	

Antitumor Activity of other 1H-indazole-3-amine Derivatives

A series of novel 1H-indazole-3-amine derivatives have been synthesized and evaluated for their antitumor activities against a panel of human cancer cell lines.^[7] One of the lead compounds from this study, compound 6o, demonstrated significant inhibitory effects.^[7]

Table of Antitumor Activity for Compound 6o (a 1H-indazole-3-amine derivative)^[7]

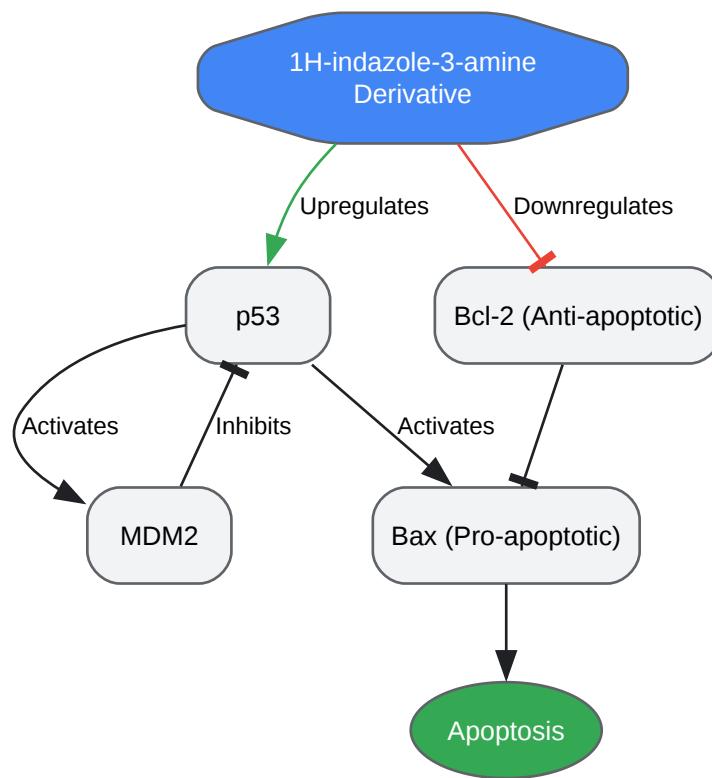
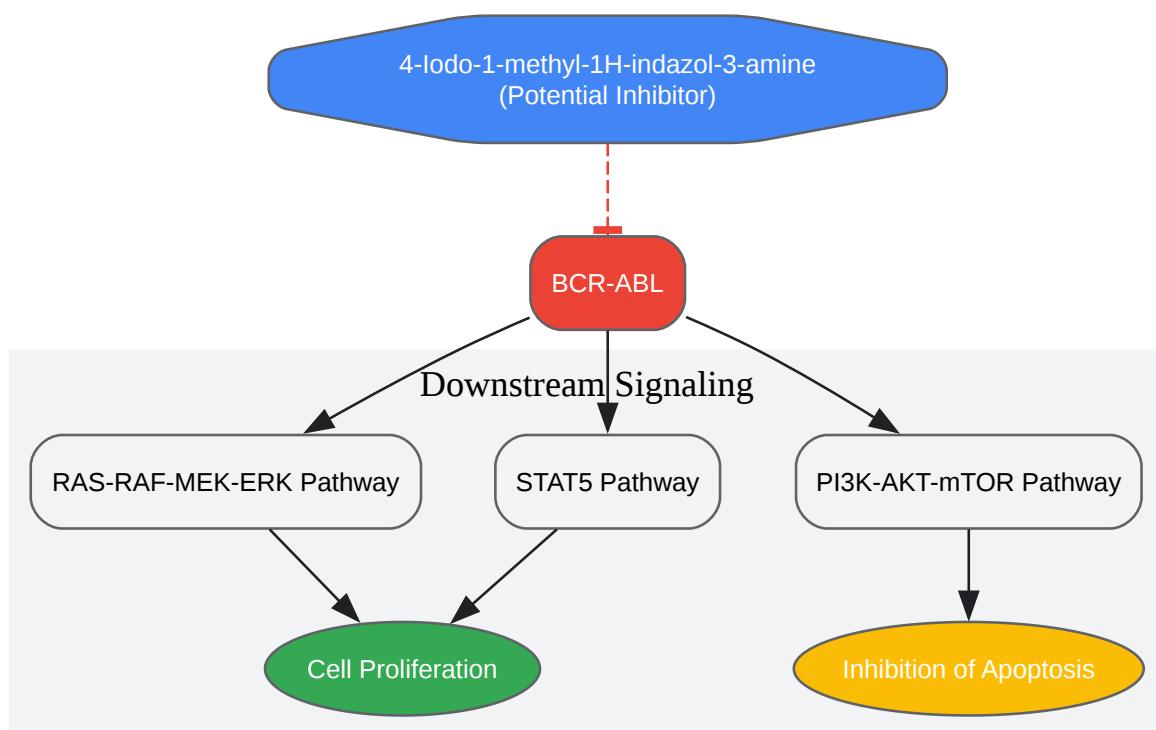
Cell Line	Cancer Type	IC ₅₀ (μM)
A549	Lung Cancer	>50
K562	Chronic Myeloid Leukemia	5.15
PC-3	Prostate Cancer	21.4
Hep-G2	Hepatoma	19.3
HEK-293	Normal Kidney Cells	33.2

Signaling Pathways

Based on the activity of related compounds, **4-Iodo-1-methyl-1H-indazol-3-amine** could potentially modulate key signaling pathways involved in cancer cell proliferation and survival.

BCR-ABL Signaling Pathway

As a potential BCR-ABL inhibitor, the compound could block the downstream signaling cascade that leads to cell proliferation and inhibition of apoptosis in chronic myeloid leukemia (CML).



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